molecular formula C18H24N4O4S B2502814 3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251708-79-8

3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Katalognummer B2502814
CAS-Nummer: 1251708-79-8
Molekulargewicht: 392.47
InChI-Schlüssel: JXFWGZMGJVZYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives bearing a sulfonamide moiety, as described in the first paper, involves starting from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor. The structures of the synthesized molecules were characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of sulfonamide pyrazole derivatives is characterized by the presence of a pyrazole ring, a sulfonamide group, and various substituents that can influence the compound's activity and properties. The structure-activity relationships are important for understanding the interaction of these compounds with biological targets, such as carbonic anhydrase isoenzymes . The molecular structure is typically elucidated using spectroscopic techniques, as mentioned earlier.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can include condensation reactions, as seen in the second paper, where a sulfuric acid ester catalyst is used for the condensation of aromatic aldehydes with a pyrazolone . The sulfonylation reactions, as described in the third paper, involve the introduction of a sulfonyl group to the amino pyrazole, resulting in various sulfonylated aminopyrazoles . These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide pyrazole derivatives, such as acid-base properties, solubility, and chemical stability, are important for their potential applications. The fourth paper discusses the physicochemical properties of related compounds, including their complex formation with metal ions like Cu(II), Co(II), and Ni(II) . These properties can influence the pharmacokinetics and pharmacodynamics of the compounds when used as drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research into sulfonamide derivatives, including those related to the pyrazole family, has revealed a wide array of synthetic methodologies and characterizations. For instance, the study on the synthesis and characterization of novel biological-based nano organo solid acids showcases the innovative approach to creating catalysts with potential applications in green chemistry and organic synthesis (Zolfigol et al., 2015) (Zolfigol et al., 2015). These efforts underline the importance of developing new compounds for catalytic applications, which could be relevant for the synthesis of sulfonamide derivatives, including the compound .

Catalytic Applications

Sulfonamide compounds have been explored for their catalytic properties in organic synthesis. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights the potential of sulfonamide derivatives in facilitating chemical reactions under environmentally friendly conditions (Khaligh, 2014) (Khaligh, 2014). These findings suggest avenues for the application of sulfonamide-based catalysts in the synthesis of complex organic molecules, including the targeted compound.

Eigenschaften

IUPAC Name

3-(4-ethylpiperazin-1-yl)sulfonyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-20-8-10-22(11-9-20)27(25,26)17-16(18(23)24)13-21(19-17)12-15-7-5-4-6-14(15)2/h4-7,13H,3,8-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFWGZMGJVZYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.